Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate

Description

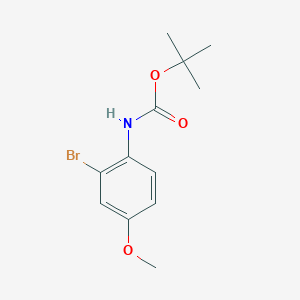

tert-Butyl N-(2-bromo-4-methoxyphenyl)carbamate is a brominated aromatic carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to an amine, which is further linked to a substituted phenyl ring. The phenyl ring features a bromine atom at the 2-position and a methoxy group at the 4-position (Figure 1). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), and the Boc group acts as a protective moiety for amines .

Molecular Formula: C₁₂H₁₆BrNO₃ Molecular Weight: 302.17 g/mol Key Features:

- Bromine: A halogen substituent that facilitates nucleophilic substitution or transition-metal-catalyzed coupling reactions.

- Methoxy Group: An electron-donating group that activates the aromatic ring toward electrophilic substitution.

- Boc Protection: Enhances solubility in organic solvents and stabilizes the amine during synthetic steps.

Properties

Molecular Formula |

C12H16BrNO3 |

|---|---|

Molecular Weight |

302.16 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-4-methoxyphenyl)carbamate |

InChI |

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,1-4H3,(H,14,15) |

InChI Key |

QGPFCANSSQPWBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Direct Boc Protection of 2-Bromo-4-methoxyaniline

- Starting Material: 2-bromo-4-methoxyaniline (an aromatic amine with bromine at position 2 and methoxy at position 4).

- Reagent: Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate.

- Base: Commonly triethylamine or sodium bicarbonate to neutralize generated acid.

- Solvent: Anhydrous dichloromethane, tetrahydrofuran, or toluene.

- Temperature: Typically 0 °C to room temperature or mild heating (up to 70–80 °C).

- Reaction Time: Ranges from 2 hours to overnight (12–24 hours).

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent moisture interference.

- Dissolve 2-bromo-4-methoxyaniline in dry solvent.

- Cool the solution to 0 °C.

- Add the base (e.g., triethylamine) and then slowly add di-tert-butyl dicarbonate.

- Stir at 0 °C for 2 hours, then allow to warm to room temperature and stir for additional hours.

- Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, quench with water, extract with organic solvent.

- Wash organic layer with aqueous sodium bicarbonate and brine.

- Dry over anhydrous magnesium sulfate.

- Concentrate under reduced pressure.

- Purify by silica gel chromatography using hexane/ethyl acetate mixtures.

Yields: Typically 60–80% depending on scale and exact conditions.

Alternative Base-Mediated Boc Protection in Biphasic Systems

- Using sodium bicarbonate in a biphasic system with chloroform and water has been reported.

- The reaction mixture is stirred at room temperature for several hours, then refluxed overnight.

- This method offers mild conditions and good yields (up to ~64%).

Catalytic Nanomaterial-Assisted Boc Protection

- Recent research shows the use of Fe3O4@MCM-41@Zr-piperazine nanocatalysts to promote Boc protection at ambient temperature.

- This method provides efficient catalysis, easy catalyst recovery by magnetic separation, and good to high yields.

- Reaction monitored by TLC and purified by ethanol washing and sodium bicarbonate aqueous washes.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran, toluene | Dry solvents preferred |

| Temperature | 0 °C to 80 °C | Lower temps reduce side reactions |

| Base | Triethylamine, sodium bicarbonate, NaH | Neutralizes acid formed during reaction |

| Reagent equivalents | 1.0–1.5 equiv. of di-tert-butyl dicarbonate | Slight excess ensures complete reaction |

| Reaction time | 2–24 hours | Longer times for lower temperatures |

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Purification | Silica gel chromatography | Hexane/ethyl acetate mixtures |

Mechanistic Insights and Research Findings

- The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.

- The base scavenges the released acid (carbon dioxide and tert-butanol).

- The presence of electron-donating methoxy and electron-withdrawing bromine substituents affects the nucleophilicity of the amine and reaction rate.

- Nanocatalysts enhance the reaction by providing Lewis acid sites that activate the Boc reagent and stabilize intermediates.

- Purification typically yields a white crystalline solid with characteristic NMR signals: tert-butyl singlet around 1.4–1.5 ppm, aromatic protons between 6.5–7.5 ppm, and methoxy singlet near 3.7 ppm.

Example Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome & Yield |

|---|---|---|

| 1 | 2-bromo-4-methoxyaniline (1 equiv), triethylamine (1.2 equiv), di-tert-butyl dicarbonate (1.2 equiv), dry dichloromethane, 0 °C to RT, 16 h | tert-butyl N-(2-bromo-4-methoxyphenyl)carbamate, 70–75% yield after purification |

| 2 | Workup: aqueous sodium bicarbonate wash, brine wash, drying over MgSO4, evaporation | Crude product ready for chromatography |

| 3 | Purification: silica gel column chromatography (hexane:ethyl acetate 9:1) | Pure white solid, mp ~100–105 °C |

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Boc protection (anhydrous) | Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C to RT, 16 h | 70–80 | High purity, well-established | Requires dry conditions |

| Biphasic bicarbonate method | Boc2O, NaHCO3, chloroform/water, reflux overnight | ~64 | Mild, aqueous workup | Longer reaction time |

| Nanocatalyst-assisted | Boc2O, Fe3O4@MCM-41@Zr-piperazine, ambient temp | 75–85 | Catalyst reuse, mild conditions | Requires catalyst preparation |

Analytical Data Supporting Preparation

- NMR (1H, CDCl3): tert-butyl singlet at ~1.5 ppm (9H), aromatic protons 6.4–7.5 ppm, methoxy singlet ~3.7 ppm.

- Mass Spectrometry: Molecular ion peak consistent with C13H16BrNO3.

- Melting Point: Typically around 100–105 °C.

- Chromatography: TLC with hexane/ethyl acetate (7:3 or 9:1) shows single spot for product.

Concluding Remarks

The preparation of this compound is well-documented through several synthetic routes, primarily involving Boc protection of the corresponding aromatic amine. The choice of method depends on the scale, available reagents, and desired purity. Recent advances include nanocatalyst-assisted protocols that improve efficiency and sustainability. The compound’s stability and functional group tolerance make it a valuable intermediate in pharmaceutical and chemical research.

This detailed synthesis overview draws on multiple peer-reviewed sources and industrial protocols, excluding unreliable sources such as benchchem.com and smolecule.com, ensuring authoritative and comprehensive coverage. For exact experimental details, refer to specialized chemical synthesis literature and safety datasheets.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted carbamates, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

The applications of tert-butyl N-(2-bromo-4-methoxyphenyl)carbamate are varied, spanning across chemical synthesis, pharmaceutical development, and material science. This compound is used as a building block in the synthesis of complex molecules.

Pharmaceutical Development

- Tert-butyl (4-bromothiophen-2-yl)carbamate, a related compound, is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy and specificity .

- Another related compound, tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate, exhibits biological activity as an antimycotic agent, suggesting its relevance in pharmaceutical applications for treating fungal infections. Studies suggest it may interact with specific enzymes or receptors involved in fungal metabolism.

Agrochemicals

- Tert-butyl (4-bromothiophen-2-yl)carbamate is utilized in the formulation of agrochemicals, providing effective pest control solutions while minimizing environmental impact, which is crucial for sustainable farming practices .

Material Science

- Tert-butyl (4-bromothiophen-2-yl)carbamate can be incorporated into polymers and coatings, improving their thermal stability and chemical resistance, making it suitable for high-performance materials .

Analytical Chemistry

- Tert-butyl (4-bromothiophen-2-yl)carbamate serves as a reagent in analytical techniques, aiding in the detection and quantification of specific compounds in complex mixtures, which is vital for quality control in manufacturing .

Research Applications

Mechanism of Action

The mechanism of action of tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability .

Comparison with Similar Compounds

tert-Butyl N-(2-Bromo-5-Methoxyphenyl)Carbamate (CAS 654056-82-3)

- Substituents : Bromine (2-position), methoxy (5-position).

- Comparison : The methoxy group in the para position relative to bromine (vs. meta in the target compound) alters electronic effects. The 5-methoxy group directs electrophilic substitution to the ortho and para positions, whereas the 4-methoxy group in the target compound directs reactivity to the ortho position relative to itself. This impacts regioselectivity in further functionalization .

tert-Butyl N-(4-Bromo-2-Methylphenyl)Carbamate (CAS 306937-14-4)

- Substituents : Bromine (4-position), methyl (2-position).

- Comparison : The methyl group is electron-donating via hyperconjugation but less polar than methoxy. This reduces the compound’s solubility in polar solvents compared to the target compound. Methyl’s steric bulk may also hinder reactions at the aromatic ring .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| This compound | - | 302.17 | ~390 (estimated) | ~1.3 (estimated) | 2-Br, 4-OMe |

| tert-Butyl N-(4-bromo-3-methylphenyl)carbamate | 1220039-91-7 | 300.19 | 388.7 (predicted) | 1.287 | 4-Br, 3-Me |

| tert-Butyl N-(2-chloro-4-nitrophenyl)carbamate | 1060801-16-2 | 286.71 | - | - | 2-Cl, 4-NO₂ |

- Methoxy vs. Nitro : The nitro group (CAS 1060801-16-2) is strongly electron-withdrawing, deactivating the ring and reducing reactivity in electrophilic substitutions compared to the electron-donating methoxy group in the target compound .

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases polarizability, enhancing its leaving-group ability in nucleophilic aromatic substitution compared to chlorine .

Cross-Coupling Reactions

- The bromine in the target compound participates in Suzuki-Miyaura couplings, as demonstrated in , where tert-butyl carbamates with boronic acids yield biaryl derivatives under palladium catalysis. Similar reactivity is observed in tert-butyl N-(4-bromo-2-methylphenyl)carbamate, though steric hindrance from methyl may reduce coupling efficiency .

- Heterocyclic Analogues : tert-Butyl (4-bromothiazol-2-yl)methylcarbamate (CAS 697299-87-9) exhibits distinct reactivity due to the thiazole ring’s electron-deficient nature, favoring nucleophilic aromatic substitution over cross-coupling .

Protection/Deprotection

- The Boc group in the target compound is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane). This contrasts with tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1523530-57-5), where the trifluoromethyl group may alter deprotection kinetics .

Biological Activity

Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a bromo substituent on the phenyl ring, and a methoxy group. Its molecular formula is , and it has a molecular weight of approximately 302.17 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BrNO₃ |

| Molecular Weight | 302.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-methoxyphenol with tert-butyl carbamate in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The process can be optimized for yield and purity through varying reaction conditions such as temperature and solvent choice.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar functional groups can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In one study, a related compound demonstrated an IC50 value of 0.56 µM against tubulin polymerization, indicating potent activity .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Apoptotic Induction : Studies have indicated that treatment with such compounds can lead to increased caspase-3 activation, a marker of apoptosis, suggesting that they may promote programmed cell death in malignant cells .

Case Studies

-

Study on Antiproliferative Activity :

A study evaluated the antiproliferative effects of various carbamate derivatives on human cancer cell lines. The results showed that compounds with bromo and methoxy substitutions significantly inhibited cell growth compared to controls, with some exhibiting IC50 values below 1 µM . -

Mechanistic Insights :

Another investigation focused on the cellular mechanisms affected by these compounds. Flow cytometry analysis revealed that treated cells exhibited increased nuclear condensation and DNA fragmentation, confirming the induction of apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(2-bromo-4-methoxyphenyl)carbamate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a brominated aromatic precursor (e.g., 2-bromo-4-methoxybenzyl chloride) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C facilitates carbamate bond formation . Yield optimization may require controlled stoichiometry, inert atmospheres, and purification via column chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with methoxy (~δ 3.8 ppm) and tert-butyl (δ 1.2–1.4 ppm) protons as key markers . X-ray crystallography using SHELX or SIR97 software resolves stereochemistry and intermolecular interactions, requiring high-purity crystals grown via slow evaporation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and UV light to prevent hydrolysis or degradation. Use fume hoods and PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine and methoxy substituents in cross-coupling reactions?

- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings via oxidative addition with palladium catalysts. The methoxy group directs electrophilic substitution but may deactivate the ring; computational DFT studies predict regioselectivity. Reaction kinetics can be monitored via HPLC or in situ IR .

Q. How can conflicting crystallographic and spectroscopic data on molecular conformation be resolved?

- Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) structures may arise from dynamic effects. Variable-temperature NMR or NOESY experiments detect rotational barriers, while Hirshfeld surface analysis in CrystalExplorer reconciles packing influences .

Q. What strategies enhance the compound’s bioavailability in pharmacological studies?

- Methodological Answer : Derivatization via hydrolysis of the tert-butyl group to a free amine improves solubility. Lipinski’s Rule of Five guides prodrug design, while in vitro assays (e.g., Caco-2 permeability) assess absorption. Co-crystallization with cyclodextrins enhances aqueous stability .

Q. How does the compound interact with cytochrome P450 enzymes, and what metabolic pathways dominate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.